molecular formula C8H4Cl2N2 B3347242 3,4-Dichlorocinnoline CAS No. 130111-80-7

3,4-Dichlorocinnoline

Cat. No.: B3347242
CAS No.: 130111-80-7
M. Wt: 199.03 g/mol
InChI Key: TUZOGAXBRCITFU-UHFFFAOYSA-N
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Description

3,4-Dichlorocinnoline is an organic compound with the molecular formula C8H4Cl2N2. It is a derivative of cinnoline, a heterocyclic aromatic organic compound. The presence of two chlorine atoms at the 3 and 4 positions on the cinnoline ring structure makes this compound unique. It is primarily used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichlorocinnoline typically involves the chlorination of cinnoline. One common method is the direct chlorination of cinnoline using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 4 positions.

Industrial Production Methods: Industrial production of this compound often employs similar chlorination techniques but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichlorocinnoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of dichloroquinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted cinnoline derivatives.

Scientific Research Applications

3,4-Dichlorocinnoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Research into its potential as a pharmacophore for developing new drugs.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4-Dichlorocinnoline involves its interaction with various molecular targets. The chlorine atoms on the cinnoline ring can participate in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis. The compound can also interact with enzymes and receptors, influencing biological pathways and exhibiting potential pharmacological effects.

Comparison with Similar Compounds

  • 2,3-Dichlorocinnoline
  • 2,4-Dichlorocinnoline
  • 2,5-Dichlorocinnoline
  • 2,6-Dichlorocinnoline
  • 3,5-Dichlorocinnoline

Comparison: 3,4-Dichlorocinnoline is unique due to the specific positioning of chlorine atoms, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

3,4-dichlorocinnoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-7-5-3-1-2-4-6(5)11-12-8(7)10/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZOGAXBRCITFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dichlorocinnoline
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3,4-Dichlorocinnoline
Reactant of Route 3
3,4-Dichlorocinnoline
Reactant of Route 4
3,4-Dichlorocinnoline
Reactant of Route 5
3,4-Dichlorocinnoline
Reactant of Route 6
3,4-Dichlorocinnoline

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